molecular formula C16H17ClF2N4 B6457581 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine CAS No. 2548982-24-5

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine

Cat. No.: B6457581
CAS No.: 2548982-24-5
M. Wt: 338.78 g/mol
InChI Key: DVGKOLPXRZPAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine (4-CPPM) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. 4-CPPM has been used in a variety of scientific research applications, including in vitro studies, animal models, and clinical trials.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine has been used in a variety of scientific research applications, including in vitro studies, animal models, and clinical trials. In vitro studies have been conducted to investigate the effects of this compound on cell proliferation, cell cycle progression, and apoptosis. Animal models have been used to study the effects of this compound on tumor growth and metastasis. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in the treatment of cancer and other diseases.

Mechanism of Action

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine inhibits the enzyme DHODH, which is involved in the de novo biosynthesis of pyrimidine nucleotides. By blocking the activity of this enzyme, this compound interrupts the production of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This leads to the inhibition of tumor cell growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in tumor cells. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle progression and apoptosis. Lastly, this compound has been shown to inhibit the proliferation of endothelial cells, which are important for tumor angiogenesis.

Advantages and Limitations for Lab Experiments

The main advantage of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is its ability to inhibit the growth of tumor cells. This makes it an attractive tool for laboratory experiments. However, this compound also has some limitations. For example, it is not stable in aqueous solutions, so it must be used immediately after synthesis. In addition, this compound is toxic to normal cells, so it must be used with caution.

Future Directions

The potential future directions for 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine include further exploration of its mechanism of action, development of more potent and selective inhibitors, and investigation of its efficacy in combination with other drugs. Additionally, this compound could be used to study the role of DHODH in other diseases, such as autoimmune disorders and metabolic disorders. Finally, this compound could be explored as a potential therapeutic agent for cancer and other diseases.

Synthesis Methods

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine can be synthesized using a two-step process. The first step involves the condensation of 3-chlorophenyl piperazine and N,N-dimethylformamide, followed by the reaction of the resulting product with difluoromethylpyrimidine. The reaction is carried out at room temperature in the presence of a base, such as potassium carbonate, and yields the desired product this compound.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClF2N4/c1-11-20-14(16(18)19)10-15(21-11)23-7-5-22(6-8-23)13-4-2-3-12(17)9-13/h2-4,9-10,16H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKOLPXRZPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.